molecular formula C13H16ClNO4S B2432260 (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID CAS No. 1172270-80-2

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID

Cat. No.: B2432260
CAS No.: 1172270-80-2
M. Wt: 317.78
InChI Key: QIZDEZGNDHBFDK-UHFFFAOYSA-N
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Description

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and an acetic acid moiety

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-8-2-1-3-11(15)9-13(16)17/h4-7,11H,1-3,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZDEZGNDHBFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but lacks the sulfonyl group.

    2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

(1-[(4-CHLOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.

Biological Activity

The compound (1-[(4-chlorophenyl)sulfonyl]piperidin-2-yl)acetic acid has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Characteristics

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 941911-00-8

The biological activity of this compound is primarily attributed to its piperidine structure and the presence of a sulfonyl group. Compounds with similar structures typically interact with various biological receptors, including:

  • G Protein-Coupled Receptors (GPCRs) : These are crucial for many physiological processes and are common targets for drug development.
  • Ion Channels : The compound may influence ion channel activity, affecting neurotransmission and muscle contraction.

Biological Activity Overview

Research has demonstrated that (1-[(4-chlorophenyl)sulfonyl]piperidin-2-yl)acetic acid exhibits several pharmacological effects:

  • Antibacterial Activity :
    • Studies indicate moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other bacterial strains.
    • In vitro studies have shown significant inhibition of bacterial growth, suggesting potential as an antibacterial agent .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Notably, some derivatives exhibited IC₅₀ values as low as 0.63 ± 0.001 μM, indicating strong inhibitory potential .
    • It also demonstrated strong urease inhibition, which can be beneficial in treating conditions like urinary tract infections .
  • Binding Affinity Studies :
    • Docking studies have revealed that the compound interacts effectively with various amino acids in target proteins, enhancing its pharmacological profile .

Table 1: Antibacterial Activity of (1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl)acetic acid Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)IC₅₀ (μM)
7lSalmonella typhi152.14
7mBacillus subtilis180.63
7nEscherichia coli10-
7oStaphylococcus aureus12-

This table summarizes the antibacterial efficacy of synthesized derivatives of the compound, highlighting its potential in combating specific bacterial infections.

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